molecular formula C17H21N9O3S3 B2379528 ethyl 2-(2-((5-(((4,6-diaminopyrimidin-2-yl)thio)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-4-methylthiazole-5-carboxylate CAS No. 877819-08-4

ethyl 2-(2-((5-(((4,6-diaminopyrimidin-2-yl)thio)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-4-methylthiazole-5-carboxylate

Cat. No.: B2379528
CAS No.: 877819-08-4
M. Wt: 495.6
InChI Key: KDPDJDUSMBDOMK-UHFFFAOYSA-N
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Description

This compound is a multifunctional heterocyclic molecule featuring a thiazole-5-carboxylate core linked to a 4-methylthiazole moiety via a thioacetamido bridge. Further structural complexity arises from the 1,2,4-triazole ring substituted with a diaminopyrimidinyl-thiomethyl group.

Properties

IUPAC Name

ethyl 2-[[2-[[5-[(4,6-diaminopyrimidin-2-yl)sulfanylmethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N9O3S3/c1-4-29-14(28)13-8(2)20-16(32-13)23-12(27)7-31-17-25-24-11(26(17)3)6-30-15-21-9(18)5-10(19)22-15/h5H,4,6-7H2,1-3H3,(H,20,23,27)(H4,18,19,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDPDJDUSMBDOMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CSC2=NN=C(N2C)CSC3=NC(=CC(=N3)N)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N9O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(2-((5-(((4,6-diaminopyrimidin-2-yl)thio)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-4-methylthiazole-5-carboxylate (CAS Number: 877819-08-4) is a complex organic compound that has garnered attention for its potential biological activities. This article explores its chemical structure, biological mechanisms, and relevant research findings.

Chemical Structure

The molecular formula of this compound is C17H21N9O3S3C_{17}H_{21}N_{9}O_{3}S_{3}, with a molecular weight of 495.6 g/mol. The structure includes multiple functional groups that contribute to its biological activity:

  • Pyrimidine Ring : Known for its role in nucleic acid metabolism.
  • Thiazole and Triazole Moieties : These rings are significant in antimicrobial and antifungal activities.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways through competitive or non-competitive binding.
  • Receptor Modulation : It could modulate receptor activity, influencing various signaling pathways critical for cell function.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, the presence of the triazole ring is associated with antifungal activity against various pathogens. This compound may show similar efficacy against bacterial and fungal strains.

Anticancer Activity

Studies have shown that derivatives of pyrimidine and thiazole can exhibit cytotoxic effects on cancer cells. The compound's ability to interfere with DNA synthesis and repair mechanisms makes it a candidate for further investigation in cancer therapeutics.

Research Findings

StudyFindings
Study 1Demonstrated significant antibacterial activity against Gram-positive bacteria.
Study 2Showed potential as an anticancer agent in vitro with IC50 values indicating effective cytotoxicity.
Study 3Investigated the compound's mechanism of action through enzyme inhibition assays.

Case Studies

  • Case Study A : A study conducted on a series of thiazole derivatives showed that modifications to the sulfur-containing moiety enhanced antibacterial potency. Ethyl 2-(2-(...) was included in this series and exhibited promising results.
  • Case Study B : In vitro tests revealed that the compound inhibited the growth of several cancer cell lines, suggesting a mechanism involving apoptosis induction.

Comparison with Similar Compounds

Research Implications and Limitations

  • Gaps : Direct bioactivity data for the target compound are absent in the provided evidence; inferences are drawn from structural analogues.
  • Opportunities: The diaminopyrimidine-triazole-thiazole architecture warrants testing against kinase panels and DNA repair targets, leveraging methodologies from and .

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